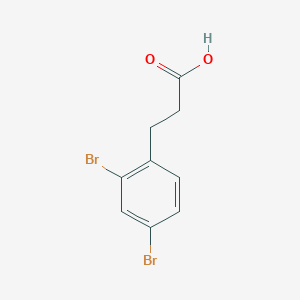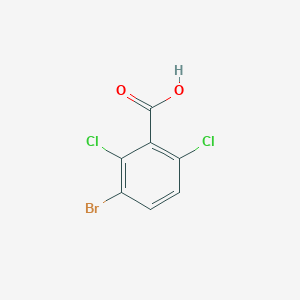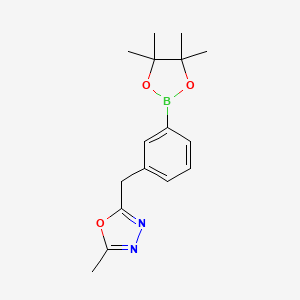
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide, also known as FPS-ZM1, is a selective antagonist of the μ-opioid receptor. It was first synthesized in 2010 by a group of researchers at the University of North Carolina at Chapel Hill. Since then, FPS-ZM1 has been widely used in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions.
Wirkmechanismus
Target of Action
Sulfonamides are a group of synthetic antimicrobial drugs that are used for the treatment of bacterial infections . They target two key enzymes in bacteria: carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . They do this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme. This competitive inhibition prevents the formation of dihydrofolate, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis .
Biochemical Pathways
By inhibiting the production of tetrahydrofolate, sulfonamides disrupt the folic acid pathway in bacteria, which is crucial for the synthesis of nucleic acids and proteins . This leads to the inhibition of bacterial growth and cell division .
Pharmacokinetics
The ADME properties of sulfonamides can vary, but generally, they are well absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of sulfonamides is the inhibition of bacterial growth and replication . This is due to the disruption of the folic acid pathway, which prevents the synthesis of essential nucleic acids and proteins .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. Certain sulfonamides can also induce allergic reactions .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target the μ-opioid receptor and study its role in various physiological and pathological conditions. However, one limitation of using this compound is that it is not a completely selective antagonist, and can also bind to other opioid receptors, such as the δ-opioid receptor. This can lead to off-target effects and complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide in scientific research. One direction is to study the role of the μ-opioid receptor in the development of chronic pain and the potential use of this compound as a therapeutic agent for chronic pain management. Another direction is to study the role of the μ-opioid receptor in the development of opioid addiction and the potential use of this compound as a treatment for opioid addiction. Additionally, future research could focus on the development of more selective antagonists of the μ-opioid receptor that can be used to study its role in various physiological and pathological conditions.
Synthesemethoden
The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide involves several steps, including the reaction of 4-fluorobenzylamine with ethyl acetoacetate to form 4-fluorobenzyl-3-oxobutanoate, which is then reacted with pyrrolidine to form 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The final step involves the reaction of the carboxylic acid with propane-1-sulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions. For example, studies have shown that this compound can block the analgesic effects of morphine, indicating that the μ-opioid receptor is involved in the mechanism of action of morphine. This compound has also been used to study the effects of chronic opioid exposure on the brain and the development of opioid tolerance and dependence.
Eigenschaften
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-7-22(20,21)17-9-13-8-15(19)18(11-13)10-12-3-5-14(16)6-4-12/h3-6,13,17H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYIGFWIRUCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)



![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)